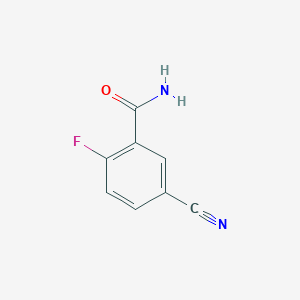

5-Cyano-2-fluorobenzamide

Übersicht

Beschreibung

5-Cyano-2-fluorobenzamide is a chemical compound with the molecular formula C8H5FN2O and a molecular weight of 164.14 g/mol . It is used as a building block in various chemical reactions .

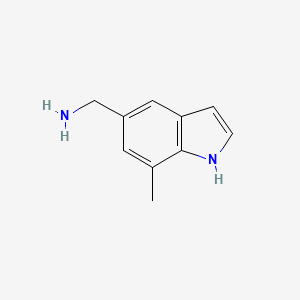

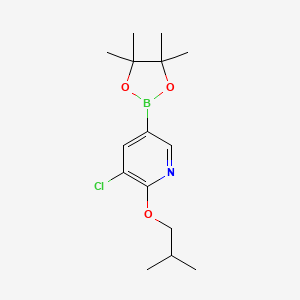

Molecular Structure Analysis

The molecular structure of 5-Cyano-2-fluorobenzamide consists of a benzene ring with a cyano group (C#N) at the 5-position, a fluorine atom at the 2-position, and an amide group (C=O-NH2) attached to the benzene ring .Wissenschaftliche Forschungsanwendungen

Near-Infrared Fluorescent Imaging in Cancer Research

5-Cyano-2-fluorobenzamide derivatives play a crucial role in near-infrared fluorescent imaging for cancer diagnosis and therapy monitoring. These derivatives enable the screening of glucose metabolic rates in tumors, vital for anticancer drug development. This imaging technique, using compounds like Cy5.5-2DG, demonstrates potential for tumor targeting in cell culture and living mice, paving the way for advanced cancer imaging technologies (Cheng et al., 2006).

Antimicrobial Applications

Fluorobenzamide compounds, including those related to 5-Cyano-2-fluorobenzamide, have been synthesized and tested for antimicrobial activities. These compounds show significant activity against a range of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Desai et al., 2013).

Proton Magnetic Resonance Spectroscopy

5-Cyano-2-fluorobenzamide analogs have been studied using proton magnetic resonance spectroscopy. This research helps in understanding the molecular structures and interactions of these compounds, contributing to the field of organic chemistry and drug development (Wilshire, 1967).

Drug Development Research

Research into 5-fluorouracil, a related compound, has significantly advanced understanding of its mechanism of action in cancer treatment. This research has led to strategies that enhance its anticancer activity and has implications for overcoming drug resistance, critical in clinical use (Longley et al., 2003).

Photocatalytic Oxidation Studies

Studies on compounds like 5-fluorouracil have shown the feasibility of photocatalytic oxidation for removing cytostatic drugs from aqueous environments, an essential aspect of environmental safety and pharmaceutical waste management (Lin et al., 2014).

Analytical Methods in Pharmacology

The development of analytical methods for determining 5-fluorouracil in biological matrices is crucial in supporting clinical and preclinical studies. These methods are essential for monitoring drug levels and understanding pharmacokinetics in medical research (Breda et al., 2010).

Zukünftige Richtungen

While specific future directions for 5-Cyano-2-fluorobenzamide are not available, related compounds have shown potential in medicinal chemistry and pharmaceuticals. For instance, a series of novel 5-cyano-2,4,6-substituted pyrimidine derivatives containing an acrylamide group were designed, synthesized, and evaluated for their antitumor activity against four human cancer cell lines . This suggests that 5-Cyano-2-fluorobenzamide could also have potential applications in the development of new drugs and therapies.

Wirkmechanismus

Target of Action

The primary target of 5-Cyano-2-fluorobenzamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10 is a protein kinase that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

It is known that the compound interacts with its target, potentially altering its function and leading to changes in cellular processes .

Biochemical Pathways

Given its target, it is likely that the compound influences pathways related to cell growth and apoptosis .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Given its target, it is likely that the compound influences cell growth and apoptosis .

Action Environment

Such factors could include pH, temperature, and the presence of other compounds .

Eigenschaften

IUPAC Name |

5-cyano-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNAYZZTJKVZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312107 | |

| Record name | 5-Cyano-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-2-fluorobenzamide | |

CAS RN |

916213-61-1 | |

| Record name | 5-Cyano-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916213-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyano-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

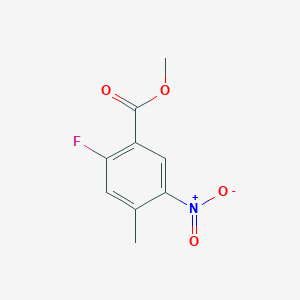

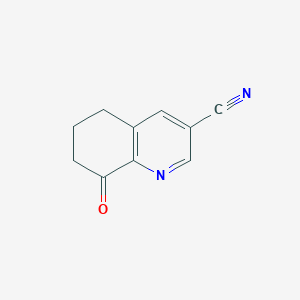

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)

![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)

![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1429130.png)

![2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429135.png)